REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([Cl:17])[CH:10]=2)[N:5]=[C:4](NC2CCCCCC2)[N:3]=1.[Cl:26]C1N=C(NC2C=CC(OC)=C(Cl)C=2)N=C(NC2C=CC(OCC)=C(Cl)C=2)N=1>>[Cl:17][C:11]1[CH:10]=[C:9]([NH:8][C:6]2[N:5]=[C:4]([Cl:26])[N:3]=[C:2]([Cl:1])[N:7]=2)[CH:14]=[CH:13][C:12]=1[O:15][CH3:16]
|
Name
|
compound 133
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)NC1=CC(=C(C=C1)OC)Cl)NC1CCCCCC1
|
Name
|
6-chloro-N-(3-chloro-4-methoxyphenyl)-N′-(3-chloro-4-ethoxyphenyl)[1,3,5]triazine-2,4-diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)NC1=CC(=C(C=C1)OC)Cl)NC1=CC(=C(C=C1)OCC)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a suitable recrystallisation method
|
Type
|
CUSTOM
|
Details
|
to produce compound 137
|
Type
|
CUSTOM
|
Details
|
resulted in the formation of an impurity, which
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
CUSTOM
|
Details
|
The impurity was isolated
|
Type
|
CUSTOM
|
Details
|
the single pot reaction
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1OC)NC1=NC(=NC(=N1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |